molecular formula C15H22N2O4 B1202333 Z-Lys-OMe

Z-Lys-OMe

Cat. No.: B1202333
M. Wt: 294.35 g/mol
InChI Key: CZWJWNQZTSMVAZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Lys-OMe is a chiral compound that belongs to the class of amino acid derivatives. It is often used in the synthesis of peptides and other complex organic molecules. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys-OMe typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Amidation: The protected amino ester is then subjected to amidation with an appropriate amine to introduce the desired amino group at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Z-Lys-OMe can undergo various chemical reactions, including:

    Hydrogenation: The benzyloxycarbonyl (Cbz) protecting group can be removed by hydrogenation in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Deprotected Amino Acid: Removal of the Cbz group yields the free amino acid.

    Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Z-Lys-OMe has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It is used in the preparation of bioconjugates for use in biochemical assays and diagnostic applications.

    Material Science: The compound is used in the synthesis of functionalized materials for use in nanotechnology and materials science.

Mechanism of Action

The mechanism of action of Z-Lys-OMe depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The benzyloxycarbonyl (Cbz) group protects the amino group during synthesis and can be removed under mild conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 6-amino-2-(((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group.

    (S)-Methyl 6-amino-2-(((fluorenylmethyloxycarbonyl)amino)hexanoate: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

Z-Lys-OMe is unique due to the presence of the benzyloxycarbonyl (Cbz) protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

IUPAC Name

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWJWNQZTSMVAZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is Z-Lys-OMe a valuable tool for studying radical acylation by α-dicarbonyl/peroxynitrite systems?

A1: this compound serves as a simplified model for studying how lysine residues in peptides and proteins are modified by reactive species. This compound mimics a portion of the lysine side chain while offering the advantage of being a smaller, more readily analyzed molecule. Researchers used this compound, alongside other lysine derivatives and peptides, to investigate the reactivity of the α-amino and ε-amino groups of lysine with acetyl radicals generated by the reaction of diacetyl or methylglyoxal with peroxynitrite [, ].

Q2: What are the key findings regarding the reaction of this compound with diacetyl/peroxynitrite and methylglyoxal/peroxynitrite systems?

A2: The studies revealed that both the α-amino and ε-amino groups of this compound undergo acetylation in the presence of either diacetyl/peroxynitrite or methylglyoxal/peroxynitrite systems [, ]. Interestingly, methylglyoxal/peroxynitrite also led to the formylation of this compound, highlighting the potential for diverse modifications depending on the α-dicarbonyl involved []. These findings suggest that radical acylation, particularly in the presence of reactive species like peroxynitrite and α-dicarbonyls, could be a significant yet underexplored mechanism for modifying lysine residues in biological contexts.

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